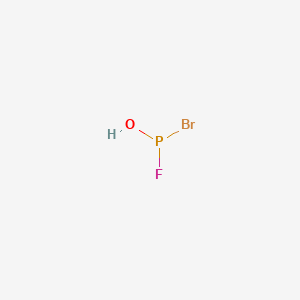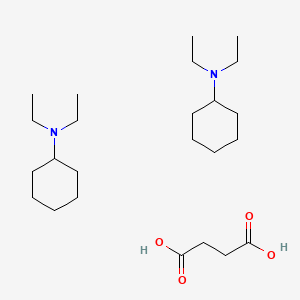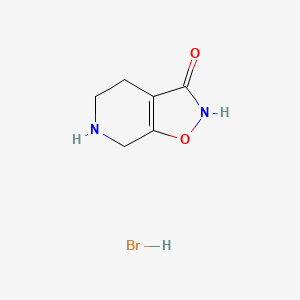
Gaboxadol Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gaboxadol Hydrobromide, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol hydrobromide, is a derivative of the alkaloid muscimol. It was first synthesized in 1977 by the Danish chemist Poul Krogsgaard-Larsen. This compound acts as a selective agonist for the gamma-aminobutyric acid (GABA) receptor, specifically targeting the extrasynaptic GABA_A receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gaboxadol Hydrobromide is synthesized through a series of chemical reactions starting from muscimol. The synthesis involves the formation of the isoxazole ring and subsequent bromination to produce the hydrobromide salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Gaboxadol Hydrobromide undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be further utilized in medicinal chemistry .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying GABA_A receptor interactions and developing new GABAergic drugs.
Biology: Investigated for its effects on neuronal activity and neurotransmission.
Medicine: Explored as a treatment for sleep disorders, anxiety, and neurodevelopmental disorders such as Fragile X syndrome and Angelman syndrome
Industry: Utilized in the development of new pharmaceuticals targeting the GABAergic system.
Mécanisme D'action
Gaboxadol Hydrobromide exerts its effects by acting as a supra-maximal agonist at the alpha4beta3delta GABA_A receptors. It has a high affinity for extrasynaptic GABA_A receptors, which desensitize more slowly and less extensively than synaptic GABA_A receptors. This unique mechanism enhances GABAergic tonic inhibition, leading to increased deep sleep and reduced anxiety without the reinforcing effects seen with benzodiazepines .
Comparaison Avec Des Composés Similaires
Muscimol: The parent compound from which Gaboxadol Hydrobromide is derived.
Ganaxolone: Another GABA_A receptor modulator with similar effects but different receptor subtype selectivity.
Ibotenic Acid: A compound with structural similarities but different pharmacological properties.
Uniqueness: this compound is unique in its selective activation of extrasynaptic GABA_A receptors, which distinguishes it from other GABAergic compounds. This selectivity results in a distinct pharmacological profile, making it a promising candidate for treating specific neurological and psychiatric conditions .
Propriétés
Numéro CAS |
65202-63-3 |
|---|---|
Formule moléculaire |
C6H9BrN2O2 |
Poids moléculaire |
221.05 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrobromide |
InChI |
InChI=1S/C6H8N2O2.BrH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H |
Clé InChI |
UPVZCNRBPOAABW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C(=O)NO2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



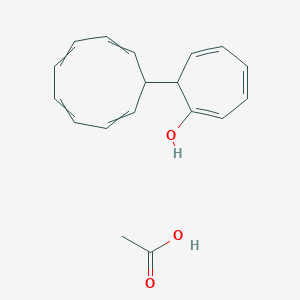

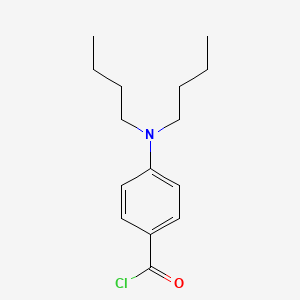
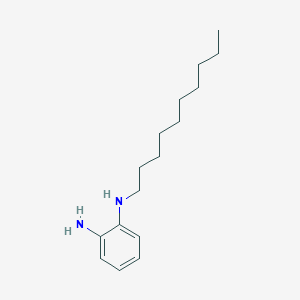
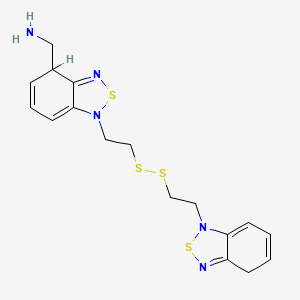

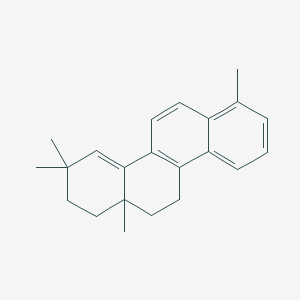

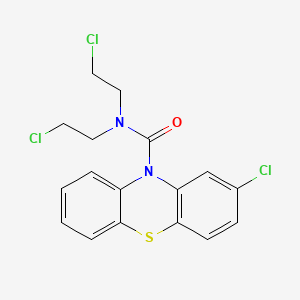
![4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14476919.png)
